molecular formula C8H3F5O2 B13289442 2,2-Difluoro-2-(2,3,5-trifluorophenyl)acetic acid

2,2-Difluoro-2-(2,3,5-trifluorophenyl)acetic acid

Cat. No.: B13289442
M. Wt: 226.10 g/mol
InChI Key: ARJQIEYLPLHSJC-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2,3,5-trifluorophenyl)acetic acid is a fluorinated organic compound with the molecular formula C8H3F5O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2,3,5-trifluorophenyl)acetic acid typically involves the reaction of 2,3,5-trifluorobenzene with difluoroacetic acid under specific conditions. One common method includes the use of a quaternary ammonium salt catalyst and sulfolane as a solvent. The reaction proceeds through several steps, including hydrogenation, fluorination, and diazotization, followed by high-temperature cracking to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include the use of specialized equipment to handle the highly reactive intermediates and ensure safety during production.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2,3,5-trifluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-2-(2,3,5-trifluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2,3,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets. The compound’s fluorine atoms can form strong bonds with various biological molecules, potentially inhibiting enzyme activity or altering metabolic pathways. This interaction can lead to significant biological effects, making it a valuable compound in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(2,3,5-trifluorophenyl)acetic acid is unique due to its specific fluorination pattern, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high stability and reactivity.

Properties

Molecular Formula

C8H3F5O2

Molecular Weight

226.10 g/mol

IUPAC Name

2,2-difluoro-2-(2,3,5-trifluorophenyl)acetic acid

InChI

InChI=1S/C8H3F5O2/c9-3-1-4(6(11)5(10)2-3)8(12,13)7(14)15/h1-2H,(H,14,15)

InChI Key

ARJQIEYLPLHSJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)(F)F)F)F)F

Origin of Product

United States

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